2-(2-Hydroxyacetyl)oxypropanoic acid

Vue d'ensemble

Description

2-(2-Hydroxyacetyl)oxypropanoic acid is a biodegradable functional polymer synthesized from the polymerization of lactic acid and glycolic acid. This compound is widely used in pharmaceuticals and medical engineering materials due to its biocompatibility, non-toxicity, and good plasticity .

Méthodes De Préparation

2-(2-Hydroxyacetyl)oxypropanoic acid can be prepared via direct synthesis and ring-opening polymerization. The direct synthesis involves the polycondensation of lactic acid and glycolic acid . Industrial production methods often use ring-opening polymerization of lactide and glycolide, with catalysts such as tin 2-ethylhexanoate and initiators like 1-dodecanol . The reaction conditions, such as temperature and catalyst concentration, significantly affect the molecular weight and properties of the resulting polymer .

Analyse Des Réactions Chimiques

2-(2-Hydroxyacetyl)oxypropanoic acid undergoes hydrolytic degradation, where water penetrates the polymer matrix, leading to the cleavage of ester bonds . This degradation process can be divided into four stages: hydration, initial degradation, constant degradation, and solubilization . The major products formed from these reactions are lactic acid and glycolic acid .

Applications De Recherche Scientifique

2-(2-Hydroxyacetyl)oxypropanoic acid has a wide range of scientific research applications. It is extensively used in drug delivery systems due to its biodegradability and ability to provide controlled release of active pharmaceutical ingredients . In the field of tissue engineering, it is used to create scaffolds that support cell growth and tissue regeneration . Additionally, it is employed in the development of nanoparticles for targeted drug delivery, particularly in cancer therapy .

Mécanisme D'action

The mechanism of action of poly(lactic acid-co-glycolic acid) in drug delivery involves two principal mechanisms: drug diffusion from the polymer matrix during the initial release phase and drug release by the erosion of the polymer matrix during the later phase . The degradation process is autocatalyzed by the carboxylic end groups, leading to a gradual breakdown of the polymer and release of the encapsulated drug .

Comparaison Avec Des Composés Similaires

2-(2-Hydroxyacetyl)oxypropanoic acid is often compared with other biodegradable polymers such as poly(lactic acid) and poly(glycolic acid). While poly(lactic acid) has a slower degradation rate and is more hydrophobic, poly(glycolic acid) degrades faster and is more hydrophilic . This compound combines the properties of both, offering a tunable degradation rate and improved mechanical properties . Other similar compounds include poly(ε-caprolactone), which has a slower degradation rate and is used in long-term drug delivery applications .

Propriétés

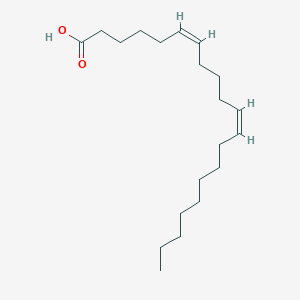

Formule moléculaire |

C5H8O5 |

|---|---|

Poids moléculaire |

148.11 g/mol |

Nom IUPAC |

2-(2-hydroxyacetyl)oxypropanoic acid |

InChI |

InChI=1S/C5H8O5/c1-3(5(8)9)10-4(7)2-6/h3,6H,2H2,1H3,(H,8,9) |

Clé InChI |

HKVBZVITUCIVRZ-UHFFFAOYSA-N |

SMILES |

CC(C(=O)O)OC(=O)CO |

SMILES canonique |

CC(C(=O)O)OC(=O)CO |

Synonymes |

Acid Polyester, Glycolic-Lactic Dimethyldioxanedione Polymer with Dioxanedione Polymer Dioxanedione Polymer with Dimethyldioxanedione Polymer Glycolic Lactic Acid Polyester Glycolic-Lactic Acid Polyester Poly(Glycolide Lactide)Copolymer Poly(Lactide-Co-Glycolide) Poly(Lactide-Co-Glycoside) Polyester, Glycolic-Lactic Acid Polygalactin 910 Polyglactin Polyglactin 910 Vicryl |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5R,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1260822.png)

![(2R,3R,4S,5S,6S)-2-[[(3S,4R,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-5-amino-6-(hydroxymethyl)oxane-3,4-diol](/img/structure/B1260823.png)

![(3R,5R)-7-[(1S,2S,6S,8S,8aS)-6-hydroxy-2-methyl-8-[(2S)-2-methyl-1-oxobutoxy]-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B1260828.png)